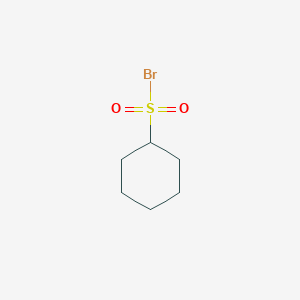
Cyclohexanesulfonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanesulfonyl bromide is an organic compound with the molecular formula C₆H₁₁BrO₂S and a molecular weight of 227.12 g/mol . It is a yellow to pale yellow oil that is primarily used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Cyclohexanesulfonyl bromide can be synthesized through several methods. One common synthetic route involves the oxyhalogenation of thiols or disulfides using reagents such as oxone and potassium bromide (KBr) in water . This method is advantageous due to its simplicity and high yield. Another approach involves the use of sulfonyl hydrazides with N-bromosuccinimide (NBS) as the brominating agent . This reaction is typically carried out under mild conditions and provides a clean and efficient synthesis of sulfonyl bromides.
Chemical Reactions Analysis
Cyclohexanesulfonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Elimination Reactions: In cyclohexane rings, E2 elimination reactions can occur when the leaving group is axial.
Oxidation and Reduction: It can be involved in oxidation reactions where the sulfonyl group is further oxidized, or reduction reactions where it is reduced to other functional groups.
Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanesulfonyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonates.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of elastomers, dyes, detergents, and ion exchange resins.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl bromide involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Cyclohexanesulfonyl bromide can be compared with other sulfonyl halides such as:
Cyclohexanesulfonyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
Methanesulfonyl bromide: A smaller molecule with a similar sulfonyl bromide functional group. It is used in similar types of reactions but may have different reactivity due to its smaller size.
Tosyl bromide (p-toluenesulfonyl bromide): Contains a toluene group instead of a cyclohexane ring. It is widely used in organic synthesis for similar purposes but has different steric and electronic properties.
This compound is unique due to its cyclohexane ring, which can influence the steric and electronic environment of the sulfonyl group, affecting its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C6H11BrO2S |
|---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
cyclohexanesulfonyl bromide |
InChI |
InChI=1S/C6H11BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
ATMCCIFVSUJWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















